molecular formula C40H44N4O16 B154276 Uroporphyrinogen III CAS No. 1976-85-8

Uroporphyrinogen III

Cat. No. B154276
CAS RN: 1976-85-8
M. Wt: 836.8 g/mol
InChI Key: HUHWZXWWOFSFKF-UHFFFAOYSA-N
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Description

Uroporphyrinogen III is a tetrapyrrole and the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll, vitamin B12, and siroheme . It is a colorless compound, like other porphyrinogens .


Synthesis Analysis

In the general porphyrin biosynthesis pathway, uroporphyrinogen III is derived from the linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the action of the enzyme uroporphyrinogen-III cosynthase . The enzyme uroporphyrinogen III synthase (URO-synthase, EC 4.2.1.75) is the fourth enzyme of the heme biosynthetic pathway .


Molecular Structure Analysis

The molecular structure of uroporphyrinogen III can be described as a hexahydroporphine core, where each pyrrole ring has the hydrogen atoms on its two outermost carbons replaced by an acetic acid group (−CH2−COOH, “A”) and a propionic acid group (−CH2−CH2−COOH, “P”) .


Chemical Reactions Analysis

Uroporphyrinogen III synthase (U3S) catalyzes the asymmetrical cyclization of a linear tetrapyrrole to form the physiologically relevant uroporphyrinogen III (uro’gen III) isomer during heme biosynthesis .


Physical And Chemical Properties Analysis

Uroporphyrinogen III has a chemical formula of C40H44N4O16 and a molar mass of 836.795 g/mol .

Scientific Research Applications

  • Biocatalytic Production of Vitamin B12 : Urogen III, produced from 5-aminolevulinic acid (ALA) using thermostable enzymes from Thermus thermophilus HB8, shows potential for the biocatalytic production of vitamin B12 (Hibino et al., 2013).

  • Role in Biosynthesis of Heme : Urogen III plays a critical role in the biosynthesis of heme, the red pigment of blood. Studies using 14C- and 3H-labeled precursors have revealed multiple pathways for the formation of urogen III in the body (Franck, 1982).

  • Characterization of Urogen III Synthase : The enzyme uroporphyrinogen III synthase, responsible for the cyclization of hydroxymethylbilane, has been characterized in Bacillus subtilis. This enzyme is more thermostable compared to those from other sources (Stamford et al., 1995).

  • Synthesis of Porphyrin Analogs : Studies on the enzymatic synthesis involving urogen III methylase have led to the development of methods for synthesizing uroporphyrin analogs, providing insights into the light-induced dermatoses in porphyria diseases (Warren et al., 1990).

  • Mechanism of Action Studies : A review of studies on the mechanism of action of uroporphyrinogen III synthase has been conducted, emphasizing the enzyme's role in various biological processes and its potential medical applications (Crockett et al., 1991).

  • Crystal Structure Analysis : The crystal structure of human uroporphyrinogen III synthase has been determined, providing insights into its function and the mechanisms of congenital erythropoietic porphyria (Mathews et al., 2001).

  • Research on Enzymatic Conversion : The enzymatic conversion of porphobilinogen to uroporphyrinogen, catalyzed by extracts of hematopoietic mouse spleen, has been studied to understand better the biosynthetic process of urogen III (Levin & Coleman, 1967).

  • Genetic Studies and Disease Pathogenesis : Molecular cloning, nucleotide sequencing, and expression of full-length cDNA of uroporphyrinogen III synthase in mice have been conducted, which is crucial for developing a mouse model of congenital erythropoietic porphyria (Xu et al., 1995).

Mechanism of Action

This enzyme catalyses the inversion of the final pyrrole unit (ring D) of the linear tetrapyrrole molecule, linking it to the first pyrrole unit (ring A), thereby generating a large macrocyclic structure, uroporphyrinogen III .

properties

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWZXWWOFSFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173444
Record name Uroporphyrinogen III
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Molecular Weight

836.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uroporphyrinogen III

CAS RN

1976-85-8
Record name Uroporphyrinogen III
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Record name Uroporphyrinogen III
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Record name Uroporphyrinogen III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uroporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Q & A

Q1: What are the key enzymes involved in the biosynthesis of Urogen III?

A1: Two enzymes are crucial: * Porphobilinogen deaminase (HemC/PBGD): This enzyme catalyzes the polymerization of four porphobilinogen molecules to form the linear tetrapyrrole hydroxymethylbilane (preuroporphyrinogen) [, , , , , , ]. * Uroporphyrinogen III synthase (UroS/ HemD): This enzyme directs the cyclization of hydroxymethylbilane, ensuring the specific formation of Urogen III over the biologically inactive isomer, uroporphyrinogen I [, , , , , , , , , ].

Q2: Can you elaborate on the role of uroporphyrinogen III synthase (UroS)?

A2: UroS is essential for the formation of the asymmetric Urogen III. In its absence, the linear hydroxymethylbilane spontaneously cyclizes into uroporphyrinogen I, a metabolic dead end. The accumulation of uroporphyrinogen I can lead to debilitating diseases, emphasizing the importance of UroS in maintaining the correct tetrapyrrole pathway [, , , , , ].

Q3: How does porphobilinogen deaminase (PBGD) function in Urogen III biosynthesis?

A3: PBGD utilizes a dipyrromethane cofactor as a primer for the sequential addition of four porphobilinogen molecules []. This process occurs within the enzyme's catalytic cleft, where positively charged amino acids interact with negatively charged carboxylate groups on the cofactor, substrate, and intermediate complexes []. Mutations in these conserved arginine residues can disrupt both cofactor assembly and the polymerization process [].

Q4: Are there any unique features of PBGD in specific organisms like Plasmodium falciparum?

A4: Interestingly, Plasmodium falciparum PBGD (PfPBGD) displays both PBGD and UroS activity, implying a bifunctional role in this organism []. This observation challenges the conventional view of separate enzymes for these steps and highlights the evolutionary diversity of enzymatic functions in different species.

Q5: What is the molecular formula and weight of uroporphyrinogen III?

A5: Uroporphyrinogen III has the molecular formula C40H44N4O16 and a molecular weight of 836.78 g/mol.

Q6: Is there any spectroscopic data available for Urogen III?

A6: Unfortunately, the provided research papers do not elaborate on specific spectroscopic data for Urogen III.

Q7: What are the downstream effects of Urogen III in different biosynthetic pathways?

A7: Urogen III serves as the branching point for multiple essential pathways: * Heme biosynthesis: Urogen III undergoes decarboxylation by uroporphyrinogen decarboxylase to form coproporphyrinogen III, eventually leading to heme synthesis [, , , ]. * Chlorophyll biosynthesis: In plants and photosynthetic bacteria, Urogen III is also a precursor for chlorophyll biosynthesis [, , ]. * Siroheme biosynthesis: Urogen III is methylated by S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) to produce precorrin-2, a key intermediate in siroheme biosynthesis [, , , , ]. * Cobalamin (Vitamin B12) biosynthesis: Precorrin-2, derived from Urogen III, is further modified in a complex series of reactions to ultimately form cobalamin [, , ].

Q8: How does Urogen III relate to nitrogen and sulfur assimilation in plants?

A8: Urogen III is linked to nitrogen and sulfur assimilation through siroheme, a cofactor for nitrite reductase (NiR) and sulfite reductase (SiR) []. Overexpression of uroporphyrinogen III methyltransferase (UPM1) in Arabidopsis thaliana increased NiR and SiR expression, enhancing nitrogen and sulfur assimilation, and ultimately improving plant biomass []. This highlights the crucial role of Urogen III in plant nutrition and growth.

Q9: What are the proposed mechanisms for the decarboxylation of Urogen III in heme biosynthesis?

A9: While Urogen III decarboxylase is known to catalyze this step, the exact mechanism of decarboxylation is still under investigation. Studies suggest that arginine residues (Arg37 and Arg41) in the enzyme's active site play a crucial role in protonating the pyrrole rings of Urogen III, facilitating decarboxylation []. This protonation step appears to be rate-limiting rather than the decarboxylation itself [].

Q10: How is the flow of Urogen III regulated between different biosynthetic pathways?

A10: Regulation of Urogen III flux between competing pathways remains an area of ongoing research. Some studies suggest that feedback mechanisms might be involved, where the end products of each pathway (heme, chlorophyll, siroheme, cobalamin) could potentially regulate the activity of enzymes at the branch point [].

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